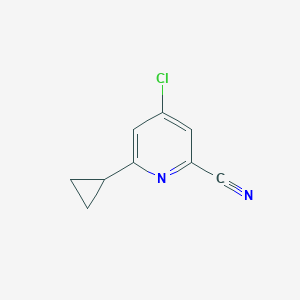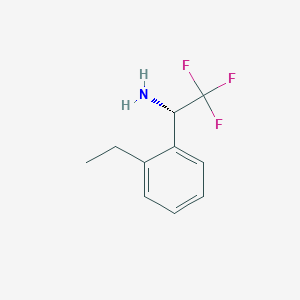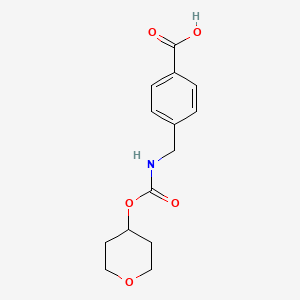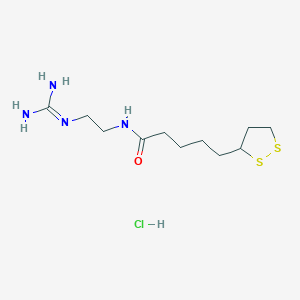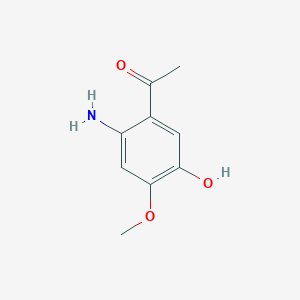
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a fluorinated amide compound. This compound is characterized by its unique structure, which includes a long fluorinated carbon chain and an aminopropyl group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the reaction of a fluorinated carboxylic acid with an amine. One common method is the reaction of pentadecafluorooctanoic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their effects on cell membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide involves its interaction with molecular targets and pathways. The fluorinated carbon chain can interact with hydrophobic regions of proteins and cell membranes, altering their structure and function. Additionally, the aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane (APTES): A widely used silane coupling agent for surface modification and functionalization.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS): Another silane compound used for similar applications as APTES.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES): Similar to AEAPTMS but with different alkoxy groups.
Uniqueness
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is unique due to its highly fluorinated carbon chain, which imparts distinct chemical properties such as high hydrophobicity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications where traditional compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
85938-56-3 |
|---|---|
Molekularformel |
C11H9F15N2O |
Molekulargewicht |
470.18 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide |
InChI |
InChI=1S/C11H9F15N2O/c12-5(13,4(29)28-3-1-2-27)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h1-3,27H2,(H,28,29) |
InChI-Schlüssel |
YIQVOMZDSOSAQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


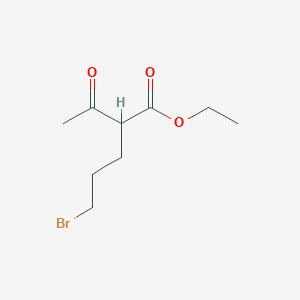
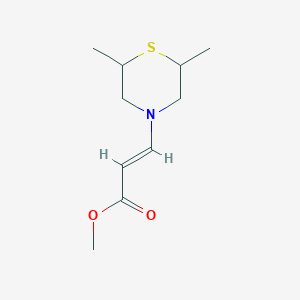
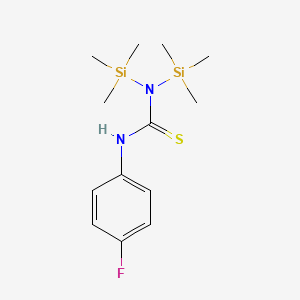
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)
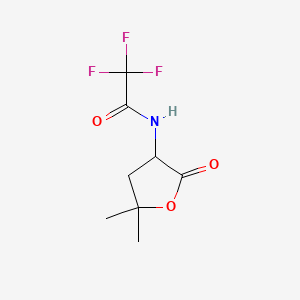
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
